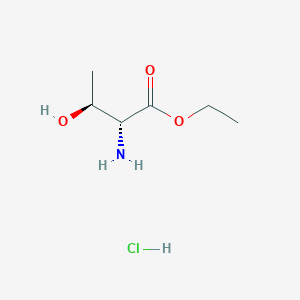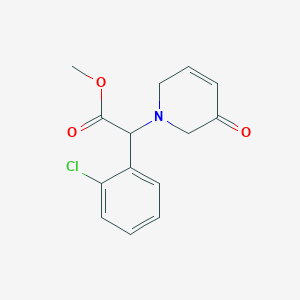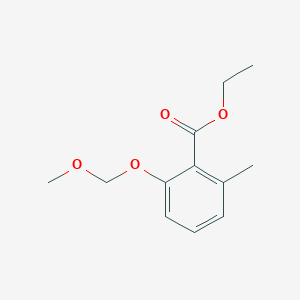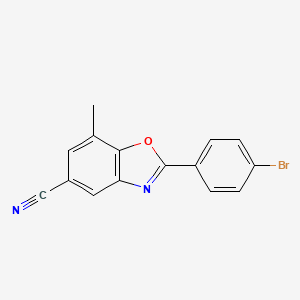![molecular formula C16H13ClO2 B13893196 5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, biphenyl compounds are used in the production of polymers, dyes, and other specialty chemicals. The unique functional groups of 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde may make it useful in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific interactions with molecular targets. For example, if used in a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets would require further research to elucidate .
Comparación Con Compuestos Similares
- 2-Chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde
- 5’-Acetyl-3-methyl-[1,1’-biphenyl]-4-carbaldehyde
- 5’-Acetyl-2’-chloro-[1,1’-biphenyl]-4-carbaldehyde
Comparison: For instance, the presence of both acetyl and chloro groups can influence its behavior in substitution reactions, making it more versatile for synthetic applications .
Propiedades
Fórmula molecular |
C16H13ClO2 |
|---|---|
Peso molecular |
272.72 g/mol |
Nombre IUPAC |
4-(5-acetyl-2-chlorophenyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C16H13ClO2/c1-10-7-13(3-4-14(10)9-18)15-8-12(11(2)19)5-6-16(15)17/h3-9H,1-2H3 |
Clave InChI |
ZVVGNAALFBXAST-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)C)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)

![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)

![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)


![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)

![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)
